Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol
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Overview
Description
Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol is a complex organic compound with a unique structure that combines a butanedioic acid moiety with a phenolic group attached to an octahydroisoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol typically involves multiple steps, starting with the preparation of the octahydroisoquinoline derivative. This can be achieved through a series of hydrogenation reactions of isoquinoline. The cyclopropylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. The phenolic group is attached through an electrophilic aromatic substitution reaction. Finally, the butanedioic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors for the reduction steps, as well as continuous flow reactors for the alkylation and substitution reactions. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The butanedioic acid moiety can be reduced to butanediol.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Butanediol and other reduced derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol can be studied for its potential biological activity
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The octahydroisoquinoline moiety is known to interact with various receptors in the body, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins, while the octahydroisoquinoline moiety can interact with receptors in the body. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simpler analog with similar acidic properties.
Isoquinoline derivatives: Compounds with similar structural motifs.
Phenolic compounds: Compounds with similar phenolic groups.
Uniqueness
Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol is unique due to its combination of a butanedioic acid moiety with a phenolic group and an octahydroisoquinoline derivative
Properties
Molecular Formula |
C23H33NO5 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15;5-3(6)1-2-4(7)8/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
RAGPBJMJHPNLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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